molecular formula C17H23NO B1327272 Cyclobutyl 2-(piperidinomethyl)phenyl ketone CAS No. 898773-85-8

Cyclobutyl 2-(piperidinomethyl)phenyl ketone

Cat. No. B1327272
M. Wt: 257.37 g/mol
InChI Key: XFTQFZWVQDEPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl 2-(piperidinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H23NO . It has a molecular weight of 257.37 g/mol . This compound is used for research purposes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclobutyl phenyl sulfide and its derivatives, such as cyclobutyl phenyl sulfoxide, have been synthesized for use in spiroannelation of cyclopentanone, a process involving the formation of spirocyclic compounds, which are essential in pharmaceutical and materials science applications (Fitjer, Schlotmann, & Noltemeyer, 1995).
  • The reaction of alkenyl sulfides with α,β-unsaturated ketones, including cyclobutyl ketones, in the presence of AlCl3, leads to the production of 1-cyclobutenyl ketones, showcasing a method for creating structurally unique ketones (Takeda, Fujii, Morita, & Fujiwara, 1986).

Applications in Organic Synthesis

  • Cyclobutyl phenyl ketones have been used in the Fischer indolisation process, a method for synthesizing complex organic compounds, particularly indoles, which are significant in pharmaceuticals (Robinson, Khan, & Shaw, 1987).
  • L-Proline-catalyzed direct intermolecular asymmetric aldol reactions of cyclobutyl carboxaldehydes with ketones have provided an efficient method for synthesizing spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, important in medicinal chemistry (Bernard et al., 2007).

Structural and Stability Studies

  • The interaction of 4-membered rings, like cyclobutyl, with adjacent carbanion centers has been investigated to understand their chemical reactivity and stability, essential for designing more effective pharmaceuticals (Güven & Peynircioǧlu, 2002).
  • The beta-scission reaction of tertiary arylcarbinyloxyl radicals with alpha-cyclobutyl groups has been studied, which is relevant for understanding the degradation and stability of organic compounds in various environments (Bietti, Gente, & Salamone, 2005).

Safety And Hazards

Cyclobutyl 2-(piperidinomethyl)phenyl ketone should be handled with care. It is advised to keep the container tightly closed, protect it from moisture, and store it in a cool place . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

cyclobutyl-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(14-8-6-9-14)16-10-3-2-7-15(16)13-18-11-4-1-5-12-18/h2-3,7,10,14H,1,4-6,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQFZWVQDEPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643621
Record name Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-(piperidinomethyl)phenyl ketone

CAS RN

898773-85-8
Record name Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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